2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2S/c14-13(15,16)8-3-4-11-10(6-8)18-12(19-11)7-9-2-1-5-17-9/h3-4,6,9,17H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLVSNKSCATQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multicomponent Reaction (MCR) Approach
An efficient and green chemistry-oriented method involves a one-pot three-component reaction to construct benzothiazole derivatives with pyrrolidinylmethyl substitution.
Reactants :
The reaction uses 2-aminobenzothiazole, benzaldehyde derivatives, and active methylene compounds such as β-ketoesters, β-diketones, or malonate derivatives.Conditions :
This reaction is carried out under solvent-free conditions at moderate temperatures (~60 °C) for 3 to 5 hours, yielding the desired heterocycles in good yields (60–72%).Advantages :
The solvent-free, catalyst-free approach aligns with green chemistry principles, reducing toxic solvent use and simplifying purification by direct filtration and washing.Mechanism :
The reaction proceeds via a tandem Knoevenagel condensation followed by a Michael addition, forming the fused heterocyclic system in a single step.
Catalyst- and Additive-Free Sulfur Incorporation Method
A novel method for synthesizing 2-substituted benzothiazoles involves a three-component reaction of amines, aldehydes, and elemental sulfur in DMSO under nitrogen atmosphere.
-
- Uses elemental sulfur as the sulfur source.
- Operates at elevated temperature (140 °C) for extended time (up to 22 hours).
- No catalysts or additives required.
Reaction Pathway :
The reaction proceeds via imine intermediates formed from amines and aldehydes, which then react with sulfur and the benzothiazole precursor to form the product. DMSO acts as an oxidant facilitating the formation of the benzothiazole ring.Yields and Scalability :
Yields up to 80% have been reported in scale-up experiments, demonstrating practical applicability.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The first method emphasizes the versatility of solvents and mild conditions for coupling pyrrolidine derivatives with benzothiazole cores, highlighting the importance of protecting group strategies and their removal by hydrolysis or reduction.
The one-pot multicomponent reaction method offers a streamlined synthesis of benzothiazole derivatives without solvents or catalysts, reducing environmental impact and simplifying workup. This method is particularly effective for synthesizing 4H-pyrimido[2,1-b]benzothiazole derivatives, structurally related to the target compound.
The catalyst- and additive-free method using elemental sulfur and DMSO provides an innovative approach to benzothiazole synthesis, with mechanistic studies revealing imine intermediates and the dual role of DMSO as solvent and oxidant. This method has demonstrated good yields and scalability, making it attractive for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole core or the pyrrolidin-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals, particularly as an anti-cancer agent. Studies indicate that derivatives of benzothiazole exhibit significant cytotoxicity against various cancer cell lines.
- Case Study: Anticancer Activity
- In a study published in the Journal of Medicinal Chemistry, derivatives of benzothiazole were synthesized and evaluated for their anticancer properties. The results demonstrated that compounds with a pyrrolidine substituent exhibited enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole | MCF-7 | 5.3 |
| This compound | A549 | 4.8 |
Neurological Research
The compound's structural features suggest potential applications in treating neurological disorders. Research indicates that benzothiazole derivatives can modulate neurotransmitter systems, making them candidates for further investigation in neuropharmacology.
- Case Study: Neuroprotective Effects
| Compound | Model | Cell Viability (%) |
|---|---|---|
| This compound | Oxidative Stress Model | 75% |
Material Science
The unique properties of this compound also lend themselves to applications in material science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance.
- Case Study: Polymer Synthesis
| Material | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Control Polymer | 180 | 40 |
| Polymer with Benzothiazole Derivative | 220 | 60 |
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Substituent Diversity on the Benzothiazole Core
- 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole (BTA-10) : Features a chloro-trifluoromethylphenyl group at position 2. The electron-withdrawing chloro and trifluoromethyl groups enhance electrophilic character, influencing reactivity and binding to hydrophobic targets (e.g., Mycobacterium tuberculosis H37Rv, with 50% inhibition at 50 µg/mL) .
- Demonstrated activity in prostate cancer models via BAG1 targeting .
- 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole: The hydrazino group enables formation of hydrazones, useful in chelation or prodrug strategies .
Key Difference : The pyrrolidinylmethyl group in the target compound introduces conformational flexibility and basicity, contrasting with rigid aryl substituents in analogs.
Heterocyclic Variants
- 1,3,4-Oxadiazole Thioethers (e.g., Compound 5g) : Replace benzothiazole with oxadiazole, maintaining the trifluoromethyl group. These exhibit fungicidal activity against Sclerotinia sclerotiorum (70% inhibition at 50 µg/mL) via succinate dehydrogenase (SDH) inhibition, similar to penthiopyrad .
- 2-(Trifluoromethyl)quinolines: Derived from benzothiazoles via nickel-catalyzed desulfidation. The expanded aromatic system alters electronic properties and target selectivity .
Physicochemical Properties
Table 2: Spectral and Physical Data
Biological Activity
2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine moiety linked to a benzothiazole ring with a trifluoromethyl group. This unique structure contributes to its biological activity.
- Molecular Formula : C12H12F3N2S
- Molecular Weight : 276.30 g/mol
Research indicates that compounds similar to this compound interact with various biological targets:
- Calcium Channels : The compound has been studied for its effects on T-type calcium channels, which are implicated in neuropathic pain management. T-type calcium channels are promising targets for developing analgesic drugs .
- Antibacterial Activity : Similar pyrrole derivatives have demonstrated significant antibacterial properties. For instance, pyrrole benzamide derivatives showed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potential for use in treating bacterial infections .
- Antituberculosis Activity : Some derivatives have been explored for their efficacy against Mycobacterium tuberculosis, showing favorable activity with MIC values as low as 5 µM .
Biological Evaluation
The biological evaluation of this compound includes various assays to determine its efficacy and safety profile.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 | |
| Antituberculosis | Mycobacterium tuberculosis | 5 | |
| Calcium Channel Modulation | T-type calcium channels | N/A |
Case Studies
Several studies have highlighted the therapeutic potential of compounds related to this compound:
- Neuropathic Pain Management : A study focused on the synthesis and evaluation of pyrrolidine-based compounds for neuropathic pain indicated that modulation of T-type calcium channels could lead to effective pain relief strategies .
- Antibacterial Screening : In vitro evaluations of pyrrole derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzothiazole structure could enhance efficacy against resistant strains .
- Antituberculosis Research : Research into structural modifications of pyrrole-containing compounds has led to the discovery of new agents with significant activity against Mycobacterium tuberculosis, emphasizing the importance of this chemical class in developing antituberculosis drugs .
Q & A
Q. What are the standard synthetic routes for 2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from benzothiazole precursors. Key steps include:
- C–S bond activation : Nickel-catalyzed insertion reactions (e.g., using [Ni(cod)₂] with carbene ligands) to functionalize the benzothiazole core .
- Substituent introduction : Coupling pyrrolidinylmethyl groups via nucleophilic substitution or cross-coupling reactions under reflux conditions (e.g., in DMF with K₂CO₃) .
- Trifluoromethylation : Direct fluorination using trifluoroacetic anhydride or via Suzuki-Miyaura coupling with CF₃-containing aryl boronic acids . Optimization involves monitoring reactions with TLC/HPLC and adjusting catalysts (e.g., acid/base or transition-metal catalysts) to improve yield and purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Analytical techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.40–8.32 ppm for aromatic protons in benzothiazole derivatives) .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
- Infrared spectroscopy : Peaks at ~1077 cm⁻¹ (C–F stretch) and ~742 cm⁻¹ (C–S bond) .
- Elemental analysis : Comparing calculated vs. experimental C/H/N/S content to ensure purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for benzothiazole derivatives?
Discrepancies often arise from:
- Solvent effects : DMSO/ethanol may alter compound stability or bioavailability .
- Structural analogs : Minor substituent changes (e.g., replacing trifluoromethyl with chloro groups) significantly impact activity . Mitigation involves:
- Standardized assays : Using consistent cell lines (e.g., Mycobacterium TB H37Rv for antituburcular studies) and controls .
- Computational docking : Validating binding modes (e.g., interactions with enzyme active sites) to explain potency variations .
Q. How does the pyrrolidinylmethyl group influence the compound’s pharmacokinetic properties?
The pyrrolidine ring enhances:
- Lipophilicity : Improves blood-brain barrier penetration, critical for CNS-targeted therapies.
- Metabolic stability : Resistance to oxidative degradation compared to aliphatic chains . Experimental validation includes:
- LogP measurements : Comparing partition coefficients with/without the pyrrolidine moiety.
- In vitro microsomal assays : Assessing CYP450-mediated metabolism rates .
Q. What advanced techniques characterize its reactivity under varying pH conditions?
- pH-dependent stability studies : Using UV-Vis spectroscopy to monitor degradation (e.g., hydrolysis of the thiazole ring at pH < 3) .
- X-ray crystallography : Resolving protonation states of nitrogen atoms in the benzothiazole core .
- DFT calculations : Predicting electrophilic/nucleophilic sites for functionalization (e.g., CF₃ group as an electron-withdrawing motif) .
Q. How can synthetic by-products be minimized during scale-up?
Critical factors include:
- Catalyst selection : Transition-metal catalysts (e.g., Ni or Pd) improve regioselectivity in cross-coupling steps .
- Microwave-assisted synthesis : Reduces reaction time and by-product formation (e.g., in heterocycle formation) .
- Purification protocols : Gradient HPLC with C18 columns to isolate minor impurities (<0.5%) .
Methodological Considerations
Q. What computational tools predict the compound’s bioactivity against novel targets?
- Molecular dynamics simulations : Analyze binding to proteins (e.g., using AutoDock Vina with PyRx).
- QSAR models : Correlate structural descriptors (e.g., topological polar surface area, logP) with experimental IC₅₀ values .
- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bonding with the thiazole sulfur) .
Q. How are SAR studies designed to optimize this compound’s antituburcular activity?
Key approaches:
- Substituent scanning : Synthesizing analogs with varied aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) .
- Enzymatic assays : Testing inhibition of Mycobacterium tuberculosis enoyl-ACP reductase .
- Toxicity profiling : Comparing selectivity indices (e.g., IC₅₀ vs. mammalian cell viability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
